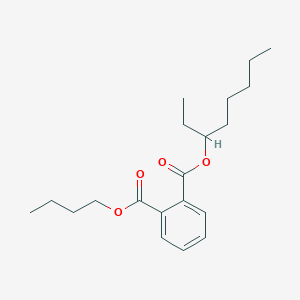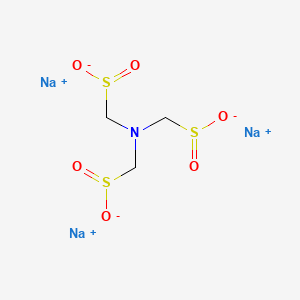
Trisodium nitrilotrimethanesulphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium nitrilotrimethanesulphinate is an organic compound known for its strong basicity and hydrophilicity. It is a colorless crystalline substance that is highly soluble in water. This compound is also referred to as nitrilotris-methanesulfinic acid trisodium salt and has the chemical formula C3H10NNaO6S3 .
Preparation Methods
Trisodium nitrilotrimethanesulphinate can be synthesized through various methods. One common synthetic route involves the reaction of trimethylamine with sulfur trifluoride compounds to produce trimethylmethanesulfinic acid. This intermediate is then reacted with sodium oxide or alkali metal carbonates to yield this compound . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production.
Chemical Reactions Analysis
Trisodium nitrilotrimethanesulphinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to produce various sulfur-containing compounds.
Substitution: It reacts with acids to form corresponding salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trisodium nitrilotrimethanesulphinate has a wide range of applications in scientific research:
Chemistry: It is used as a base catalyst in organic synthesis.
Biology: It serves as a masking agent to neutralize unpleasant odors from organic compounds.
Medicine: It is utilized in the preparation of organic liquid electrolytes and surfactants.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trisodium nitrilotrimethanesulphinate involves its strong basicity and ability to react with acids to form salts. This property makes it effective as a catalyst and masking agent. The molecular targets and pathways involved in its action are primarily related to its interactions with acidic compounds .
Comparison with Similar Compounds
Trisodium nitrilotrimethanesulphinate can be compared to other similar compounds such as:
Nitrilotriacetic acid: Another compound with strong chelating properties.
Methanesulfinic acid: A related compound with similar sulfur-containing functional groups.
The uniqueness of this compound lies in its specific combination of basicity, hydrophilicity, and reactivity, which makes it versatile for various applications.
Properties
CAS No. |
23714-12-7 |
|---|---|
Molecular Formula |
C3H6NNa3O6S3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
trisodium;[bis(sulfinatomethyl)amino]methanesulfinate |
InChI |
InChI=1S/C3H9NO6S3.3Na/c5-11(6)1-4(2-12(7)8)3-13(9)10;;;/h1-3H2,(H,5,6)(H,7,8)(H,9,10);;;/q;3*+1/p-3 |
InChI Key |
OHFNPZKURJNQGA-UHFFFAOYSA-K |
Canonical SMILES |
C(N(CS(=O)[O-])CS(=O)[O-])S(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


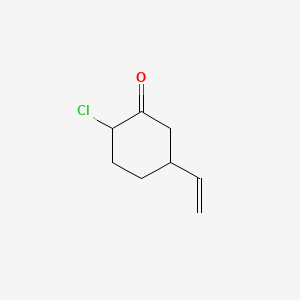
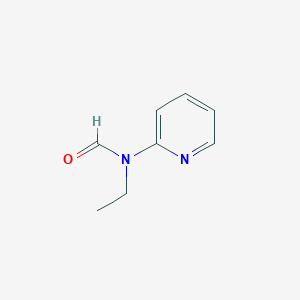

![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
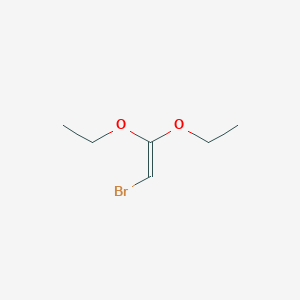
![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
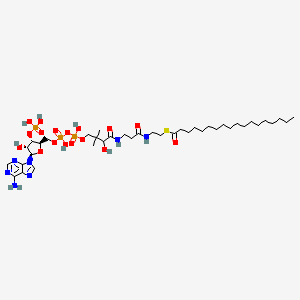
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
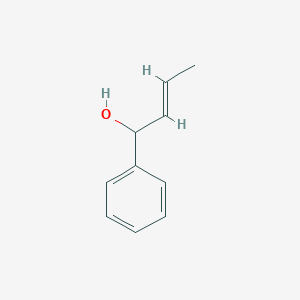
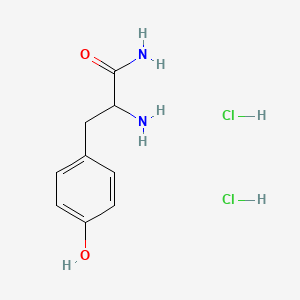
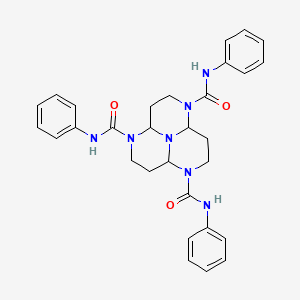
![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
